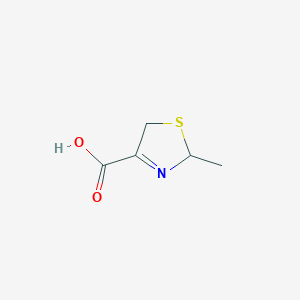
4-Fluoro-3',5'-dimethyldiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3’,5’-dimethyldiphenyl ether is an organic compound that belongs to the class of diphenyl ethers. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the diphenyl ether structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’,5’-dimethyldiphenyl ether typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-3’,5’-dimethyldiphenyl ether may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3’,5’-dimethyldiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted diphenyl ethers.
Applications De Recherche Scientifique
4-Fluoro-3’,5’-dimethyldiphenyl ether is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3’,5’-dimethyldiphenyl ether involves its interaction with specific molecular targets. The fluorine atom and methyl groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3,5-dimethylbenzaldehyde: Shares the fluorine and methyl groups but differs in the functional group attached to the benzene ring.
Fluorinated quinolines: Contain fluorine atoms and exhibit unique biological activities.
Fluorinated heterocyclic compounds: Known for their enhanced biological activity and stability.
Uniqueness
4-Fluoro-3’,5’-dimethyldiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methyl groups makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
781673-70-9 |
|---|---|
Formule moléculaire |
C14H13FO |
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
1-(4-fluorophenoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C14H13FO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,1-2H3 |
Clé InChI |
QTEPPVKSLLTWPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)

![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)

![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)




